Product packaging for 8-Amino-7-methoxy-4-chromanone(Cat. No.:)

8-Amino-7-methoxy-4-chromanone

Cat. No.: B8613633
M. Wt: 193.20 g/mol
InChI Key: RDHXRJIDRJOSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-7-methoxy-4-chromanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is based on the chroman-4-one scaffold, a privileged structure in drug discovery known for its diverse biological activities. The chromanone core is a versatile building block for the design and synthesis of novel lead compounds, with its structure being a minor variation of chromone, characterized by the absence of a double bond between C-2 and C-3 . The specific substitution pattern of this compound suggests potential for diverse research applications. The amine and methoxy functional groups are key modulators of biological activity and physicochemical properties, potentially enabling hydrogen bonding interactions and influencing metabolic stability. Chromanone derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibition . In anticancer research, chromanone analogs have demonstrated potent cytotoxic profiles by inducing apoptosis, regulating cellular metabolism, and suppressing cancer cell proliferation . In infectious disease studies, similar structures have shown promising antibacterial and antifungal efficacy, with molecular modeling suggesting mechanisms such as inhibition of key microbial enzymes like cysteine synthase or HOG1 kinase . This compound is presented as a high-purity intermediate for research purposes only. It is intended for use by qualified scientists in laboratory settings for in-vitro and in-silico studies, including synthetic chemistry, structure-activity relationship (SAR) investigations, and the development of new therapeutic agents. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B8613633 8-Amino-7-methoxy-4-chromanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

8-amino-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5,11H2,1H3

InChI Key

RDHXRJIDRJOSRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCO2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 8 Amino 7 Methoxy 4 Chromanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) provides information on the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is modulated by the electronic effects (induction and resonance) of neighboring atoms and functional groups. In 8-Amino-7-methoxy-4-chromanone, the protons on the chromanone scaffold and the aromatic ring exhibit distinct chemical shifts.

The protons of the heterocyclic ring, specifically the methylene (B1212753) groups at positions C-2 and C-3, are diastereotopic. The protons at C-2 are adjacent to an ether oxygen, shifting them downfield, while the protons at C-3 are adjacent to the carbonyl group, which also causes a downfield shift. They typically appear as triplets due to coupling with each other.

On the aromatic ring, the presence of three substituents—an amino group, a methoxy (B1213986) group, and the fused heterocyclic ring—dictates the chemical shifts of the two remaining aromatic protons. The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) for the proton at C-5. The methoxy group is also electron-donating. The combined effect of these groups results in well-separated signals for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~4.5t~6.5Adjacent to ether oxygen (deshielding).
H-3~2.8t~6.5Adjacent to carbonyl group (deshielding).
H-5~7.2d~8.5Ortho to the carbonyl group.
H-6~6.3d~8.5Influenced by ortho amino and para methoxy electron-donating groups (strong shielding).
OCH₃~3.9s-Methoxy group protons.
NH₂~4.5br s-Amino group protons; chemical shift can vary with solvent and concentration.

Note: Predicted values are based on typical chemical shift ranges for substituted chromanones and substituent effects on aromatic rings. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org The chemical shifts are highly sensitive to the electronic environment.

The carbonyl carbon (C-4) is the most deshielded carbon, appearing significantly downfield (around 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen. libretexts.org The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) appear in the typical aromatic region (110-160 ppm). Their specific shifts are determined by the attached substituents. The carbons bearing the amino (C-8) and methoxy (C-7) groups are shifted downfield due to the direct attachment of electronegative atoms, while the ipso-carbon C-8a and the carbon ortho to the amino group (C-6) are shielded due to resonance effects. hw.ac.uk The aliphatic carbons of the heterocyclic ring (C-2 and C-3) appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~68Aliphatic carbon attached to ether oxygen.
C-3~38Aliphatic carbon adjacent to carbonyl group.
C-4~192Carbonyl carbon, highly deshielded.
C-4a~118Aromatic quaternary carbon adjacent to carbonyl.
C-5~128Aromatic CH carbon.
C-6~105Aromatic CH carbon, shielded by amino and methoxy groups.
C-7~150Aromatic quaternary carbon attached to methoxy group.
C-8~140Aromatic quaternary carbon attached to amino group.
C-8a~155Aromatic quaternary carbon attached to ether oxygen.
OCH₃~56Methoxy group carbon.

Note: Predicted values are based on established substituent effects on the chromanone scaffold.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a clear cross-peak between the proton signals at C-2 and C-3, confirming their connectivity. It would also show a correlation between the aromatic protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals for H-2, H-3, H-5, H-6, and the methoxy protons to their corresponding carbon signals (C-2, C-3, C-5, C-6, and OCH₃).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm). This allows for the unambiguous confirmation of the molecular formula.

For this compound, the neutral molecular formula is C₁₀H₁₁NO₃. The theoretical exact mass of the neutral molecule is 193.0739 u. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺.

Molecular Formula: C₁₀H₁₁NO₃

Theoretical Exact Mass [M]: 193.0739

Theoretical Exact Mass of Protonated Ion [M+H]⁺: 194.0817

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (e.g., 194.0817 ± 0.0010) would provide definitive confirmation of the elemental composition C₁₀H₁₂NO₃⁺, thereby validating the molecular formula of the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity/Shape
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium, two sharp bands (primary amine). libretexts.org
C-H (Aromatic)Stretch3000 - 3100Medium to weak. vscht.cz
C-H (Aliphatic)Stretch2850 - 3000Medium.
C=O (Ketone)Stretch1670 - 1690Strong, sharp.
C=C (Aromatic)Stretch1500 - 1600Medium to strong, multiple bands.
C-N (Aromatic)Stretch1250 - 1350Medium to strong.
C-O (Aryl Ether)Asymmetric Stretch1200 - 1275Strong.
C-O (Alkyl Ether)Stretch1020 - 1150Strong.

The presence of a strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group. The pair of sharp bands in the 3300-3500 cm⁻¹ region confirms the presence of a primary amine (-NH₂). libretexts.org Strong absorptions in the 1200-1300 cm⁻¹ range are characteristic of the aryl-oxygen bonds of the ether and methoxy groups.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is used to separate the components of a mixture, making it indispensable for assessing the purity of a synthesized compound and, for chiral molecules, determining the enantiomeric excess (e.e.).

For purity assessment, High-Performance Liquid Chromatography (HPLC) is commonly employed. A standard method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. Integration of the peak area allows for quantitative determination of purity, typically exceeding 95% for research-grade compounds.

Since this compound is a chiral molecule (with a stereocenter at C-2, if substituted), its synthesis may result in a racemic mixture (a 50:50 mixture of both enantiomers). The separation and quantification of these enantiomers are critical, especially in pharmaceutical contexts. This is achieved using chiral chromatography. phenomenex.com

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographytoday.comscas.co.jp For an amine-containing compound like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and versatile for a broad range of chiral compounds. yakhak.org

Pirkle-type (brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines. chromatographyonline.com

A typical method would involve screening various CSPs and mobile phases (often normal-phase, like hexane/isopropanol) to achieve baseline separation of the two enantiomer peaks. Once separated, the area under each peak is integrated to calculate the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

Reaction Mechanisms and Chemical Transformations of 8 Amino 7 Methoxy 4 Chromanone

Reaction Pathways in Chromanone Formation

The synthesis of the 4-chromanone (B43037) scaffold, the core of 8-Amino-7-methoxy-4-chromanone, can be achieved through various strategies that hinge on key chemical principles. These methods often involve intramolecular cyclization reactions, which can be catalyzed by either acids or bases.

One of the fundamental approaches to constructing the chromanone ring is through intramolecular Friedel-Crafts acylation. nih.gov This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and attacks an electrophilic acyl group. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a suitably substituted benzene (B151609) derivative bearing a carboxylic acid or its derivative (like an acyl chloride or ester) at an appropriate side chain is required.

The reaction is typically promoted by a Lewis acid or a strong protic acid. masterorganicchemistry.com The catalyst activates the acyl group, making it a more potent electrophile. The electron-rich aromatic ring, influenced by the directing effects of its substituents (in this case, the amino and methoxy (B1213986) groups), then attacks the activated acylium ion. The amino and methoxy groups are ortho-, para-directing activators, and their positions on the ring will influence the regioselectivity of the cyclization. Following the nucleophilic attack, a deprotonation step restores the aromaticity of the ring, yielding the fused heterocyclic system of the chromanone.

The general mechanism can be summarized as follows:

Generation of the Acylium Ion: The Lewis acid or protic acid catalyst interacts with the carboxylic acid derivative to form a highly electrophilic acylium ion.

Nucleophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the 4-chromanone product.

Alternative synthetic routes to 4-chromanones often involve nucleophilic addition and elimination reactions. libretexts.orgacademie-sciences.frlibretexts.org A common strategy is the intramolecular oxa-Michael addition. nih.gov This reaction begins with a precursor molecule that contains both a phenolic hydroxyl group and an α,β-unsaturated ketone or a related Michael acceptor.

The synthesis can proceed via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition. nih.gov For instance, the reaction of a 2'-hydroxyacetophenone derivative with an appropriate aldehyde can lead to the formation of a chalcone-like intermediate. Under basic conditions, the phenoxide ion, a potent nucleophile, is generated. This phenoxide then undergoes an intramolecular conjugate addition (Michael addition) to the α,β-unsaturated system. The subsequent protonation of the resulting enolate yields the 4-chromanone ring.

Key steps in this pathway include:

Deprotonation of the Phenol (B47542): A base removes the acidic proton from the hydroxyl group, forming a nucleophilic phenoxide.

Intramolecular Michael Addition: The phenoxide attacks the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition.

Protonation: The resulting enolate intermediate is protonated to give the final 4-chromanone product.

Another approach involves the Michael addition of a phenol to an acrylonitrile, followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitrile. researchgate.net The nitrile group is hydrolyzed to a carboxylic acid, which then undergoes an acid-catalyzed intramolecular acylation to form the chromanone ring.

Reactivity of the Amino Group at C-8

The amino group at the C-8 position is a key site for derivatization, allowing for the modification of the molecule's properties. Its nucleophilic character drives its reactivity in various chemical transformations.

The primary amino group at C-8 can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. semanticscholar.orgnih.govyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of a Schiff base proceeds through the following mechanistic steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the neutral Schiff base.

The resulting Schiff bases can serve as versatile intermediates for the synthesis of more complex molecules and often exhibit a range of biological activities. iosrjournals.org

ReactantProductReaction Type
This compound and Aldehyde/KetoneSchiff Base (Imine)Condensation

Acylation and Alkylation Reactions of the Amino Moiety

The nucleophilic nature of the C-8 amino group also allows for acylation and alkylation reactions, providing pathways to introduce a variety of substituents.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction results in the formation of an amide linkage. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. Chemoselective N-acylation can be achieved under specific conditions. beilstein-journals.orgresearchgate.net

Alkylation: Alkylation of the amino group can be accomplished using alkyl halides or other alkylating agents. This reaction proceeds through a nucleophilic substitution mechanism (SN2 for primary and secondary alkyl halides). The amino group acts as the nucleophile, displacing the halide or other leaving group from the alkylating agent to form a new carbon-nitrogen bond. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium salts.

Reaction TypeReagentFunctional Group Formed
AcylationAcyl chloride, Acid anhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine

Reactivity of the Methoxy Group at C-7

The methoxy group at the C-7 position is generally less reactive than the amino group. However, it can undergo certain transformations, most notably O-demethylation. This reaction involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group.

O-demethylation can be achieved using various reagents, such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). The mechanism with strong acids typically involves the protonation of the methoxy oxygen, followed by a nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an SN2 fashion.

In biological systems, the O-demethylation of methoxy groups is often catalyzed by cytochrome P450 enzymes. nih.govnih.govresearchgate.net This metabolic transformation can significantly alter the biological activity of a compound.

Demethylation Reactions and Phenol Formation

The methoxy group at the C-7 position of this compound is a key site for chemical modification, particularly through demethylation to yield the corresponding phenol. This transformation is significant as it can modulate the biological activity and physicochemical properties of the molecule. Several reagents are known to effectively cleave aryl methyl ethers, and their application to this specific chromanone can be inferred.

Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are classic reagents for ether cleavage. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), releasing methyl halide and the desired phenol. However, these harsh conditions might not be suitable for a molecule with an acid-sensitive amino group.

A more specialized and often milder reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group. This method is often preferred for its high efficiency at or below room temperature.

Thiolate anions, generated from thiols and a strong base, also serve as potent nucleophiles for the demethylation of aryl methyl ethers. The choice of the thiol and reaction conditions can be tuned to achieve high yields and selectivity. For instance, using a long-chain, less volatile thiol can mitigate the unpleasant odors often associated with these reagents.

Demethylation Reagent General Reaction Conditions Potential Advantages/Disadvantages
Hydrogen Bromide (HBr)High temperature, often in acetic acidInexpensive but harsh conditions may affect other functional groups.
Boron Tribromide (BBr₃)Low temperature (e.g., -78 °C to room temp.) in an inert solventHigh efficiency, milder conditions, but the reagent is corrosive and moisture-sensitive.
Thiolates (e.g., NaSEt)Reflux in a polar aprotic solvent (e.g., DMF)Strong nucleophile, but often requires stoichiometric amounts and can have odor issues.

Influence on Aromatic Reactivity and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of both the amino and methoxy groups. Both are strong ortho-, para-directing groups, and their combined effect will dictate the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

The amino group at C-8 is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. Similarly, the methoxy group at C-7 also directs to its ortho and para positions. In this case, the C-6 and C-5 positions are ortho and para to the methoxy group, respectively, while the C-7 and C-9 (part of the heterocyclic ring) positions are ortho and para to the amino group.

Computational methods, such as the RegioSQM method which calculates the free energies of protonation at different aromatic positions, could provide a more precise prediction of the most nucleophilic site and thus the regioselectivity of electrophilic substitution.

Position Influence of Amino Group (at C-8) Influence of Methoxy Group (at C-7) Predicted Reactivity
C-5Para (activating)MetaPotentially reactive, but less so than C-6.
C-6MetaOrtho (activating)Highly likely site of electrophilic attack due to strong activation from the methoxy group.

Reactions Involving the Chromanone Carbonyl at C-4

The carbonyl group at the C-4 position is a versatile functional handle for a variety of chemical transformations, including reduction and condensation reactions.

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding the corresponding 4-hydroxychroman. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are typically effective for this transformation. The resulting alcohol introduces a new stereocenter at C-4.

For complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂), harsher reduction conditions are generally required. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method. Alternatively, the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) could be employed, although the acidic conditions might be detrimental to the other functional groups. A milder alternative for the deoxygenation of the corresponding alcohol is catalytic hydrogenation.

The C-4 carbonyl group can participate in various condensation reactions. For instance, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine to form oximes. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition to the carbonyl carbon followed by dehydration.

The α-protons at the C-3 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, an aldol condensation can occur with an aldehyde or another ketone. Base-promoted condensation between 2-hydroxyacetophenones and aldehydes is a known method to synthesize 2-alkyl-substituted 4-chromanones.

Diastereoselectivity and Regioselectivity in Synthetic Transformations

Synthetic transformations involving this compound, particularly those creating new stereocenters, can exhibit diastereoselectivity and regioselectivity.

When the C-4 carbonyl is reduced to an alcohol, a new stereocenter is formed. If another stereocenter is already present in the molecule (for example, if a substituent is introduced at the C-2 or C-3 position), the reduction can lead to the formation of diastereomers. The facial selectivity of the hydride attack on the carbonyl group will determine the diastereomeric ratio. This can be influenced by the steric bulk of the reducing agent and the substituents on the chromanone ring. For instance, the reduction of a substituted chroman-4-one with NaBH₄ can proceed with a notable diastereomeric ratio.

Domino reactions of chromones with activated carbonyl compounds have been shown to proceed with excellent diastereoselectivity. Although the starting material here is a chromanone, similar principles of stereocontrol can apply in multi-step synthetic sequences. The regioselectivity of reactions, such as the electrophilic aromatic substitution discussed earlier, is governed by the electronic effects of the existing substituents. In reactions involving nucleophilic attack, the electrophilicity of different sites will determine the regiochemical outcome. For instance, in domino reactions of chromones, the regioselectivity of cyclization can be influenced by the electronic and steric properties of the substituents.

Derivatives and Functionalization Strategies of the 8 Amino 7 Methoxy 4 Chromanone Scaffold

Modification of the Amino Group at C-8

The primary amino group at the C-8 position of the 8-amino-7-methoxy-4-chromanone scaffold is a key site for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of imine and amide derivatives. These modifications can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its biological target interactions.

N-Alkylation and N-Acylation Derivatives

N-alkylation of the C-8 amino group can be achieved through reactions with alkyl halides or via reductive amination. The borrowing hydrogen strategy, a green chemical approach, utilizes alcohols as alkylating agents in the presence of a metal catalyst, offering an atom-efficient method for N-alkylation. nih.gov For instance, the reaction with primary alcohols can yield mono-alkylated secondary amines. nih.gov

N-acylation is another common modification, readily accomplished by reacting the amino group with acid chlorides, anhydrides, or esters. byjus.com This reaction introduces an amide functionality, which can alter the electronic properties of the aromatic ring and provide an additional hydrogen bond donor. The use of coupling reagents can facilitate the formation of amides from carboxylic acids under mild conditions. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aromatic Amines

EntryAmine SubstrateReagentProduct TypeGeneral Yield Range
1Aromatic Primary AminePrimary Alcohol, Ru-catalystSecondary AmineHigh
2Aromatic Primary AmineAlkyl Halide, BaseSecondary AmineVariable
3Aromatic Primary AmineAcid Chloride, BaseAmideHigh
4Aromatic Primary AmineAcetic AnhydrideAcetamideHigh

Note: This table presents generalized data for N-alkylation and N-acylation of aromatic amines and serves as an illustrative guide for potential reactions with this compound.

Formation of Imine and Amide Derivatives

The C-8 amino group can condense with aldehydes or ketones to form imine derivatives, also known as Schiff bases. acs.org This reaction is typically reversible and can be catalyzed by acids. The formation of an imine introduces a C=N double bond, which can be a key pharmacophore in various biologically active molecules.

Amide bond formation is a cornerstone of medicinal chemistry and can be readily applied to the this compound scaffold. A multitude of coupling reagents are available to facilitate the reaction between the C-8 amino group and a carboxylic acid, leading to the formation of a stable amide linkage. wikipedia.org This strategy is widely used to append various functional groups to an aromatic amine.

Incorporating Amino Acid and Peptidomimetic Moieties

To enhance biological activity and target specificity, amino acids can be conjugated to the this compound scaffold through the C-8 amino group. This is typically achieved by forming an amide bond between the amino group of the chromanone and the carboxylic acid of an N-protected amino acid. researchgate.net Such conjugations can improve the pharmacokinetic profile of the parent molecule.

Furthermore, the scaffold can be incorporated into peptidomimetic structures. Peptidomimetics are designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.gov The 8-amino group can serve as an anchor point for the attachment of peptide-like chains or be integrated into a larger, constrained cyclic structure that mimics a peptide secondary structure, such as a β-turn. ebrary.netnih.gov

Modifications on the Methoxy (B1213986) Group at C-7

The methoxy group at the C-7 position offers another avenue for structural modification, primarily through its conversion to a hydroxyl group, which can then be further functionalized.

Conversion to Hydroxyl or Other Ether Derivatives

Demethylation of the C-7 methoxy group to the corresponding phenol (B47542) (7-hydroxy derivative) is a common transformation. wikipedia.orgresearchgate.netkoreascience.krgenscript.com This can be achieved using various reagents, such as strong acids like hydrogen bromide or Lewis acids like boron tribromide. The resulting hydroxyl group is a versatile handle for further modifications. For example, it can undergo O-alkylation to introduce a variety of ether functionalities. tandfonline.comtandfonline.com The Williamson ether synthesis, reacting the phenoxide with an alkyl halide, is a classic method for this transformation. wikipedia.org The nature of the alkyl chain can be varied to modulate the lipophilicity and steric bulk of the molecule.

Table 2: Potential Modifications at the C-7 Position

Starting MaterialReactionReagent ExampleProduct
This compoundDemethylationBoron tribromide (BBr₃)8-Amino-7-hydroxy-4-chromanone
8-Amino-7-hydroxy-4-chromanoneO-AlkylationAlkyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃)8-Amino-7-ethoxy-4-chromanone

Note: This table outlines potential synthetic pathways for the modification of the C-7 methoxy group on the this compound scaffold based on general organic chemistry principles.

Substitution Pattern Variations on the Chromanone Ring

Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the chromanone ring offer distinct opportunities for chemical modification due to their different electronic environments. The C-3 position, being part of an enone system, is electron-rich and susceptible to reaction with electrophilic partners, while the C-2 position is more amenable to functionalization via nucleophilic or radical pathways. rsc.orgrsc.org

Direct C-H functionalization has emerged as a powerful tool for these modifications. For instance, transition metal-catalyzed reactions can selectively target these positions. The C-3 functionalization of chromones often occurs when the C-2 position is already substituted. nih.gov Conversely, C-2 functionalization can be achieved using coupling partners like arylpalladium species or alkyl radicals. nih.gov

Specific synthetic strategies include:

C-2 Arylation and Etherification: Palladium-catalyzed C-2 arylation has been demonstrated, although it may yield a mix of flavones and flavanones depending on the reaction conditions. nih.gov Additionally, copper-catalyzed reactions of chromones with ethers can introduce ether functionalities at the C-2 position through a proposed free-radical pathway. ccspublishing.org.cn

Decarboxylative Alkylation at C-2: A visible-light-mediated, doubly decarboxylative Giese reaction provides a route to 2-substituted-chroman-4-ones. In this method, chromone-3-carboxylic acids act as radical acceptors for alkyl radicals generated from N-(acyloxy)phthalimides, resulting in the introduction of an alkyl group at the C-2 position. rsc.org

Acylation at C-3: 3-(Polyhaloacyl)chromones can be synthesized from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones. These 3-acyl derivatives serve as versatile intermediates for further reactions. researchgate.net

Synthesis of 3-Substituted Derivatives: A variety of 3-substituted chromanones can be accessed through different synthetic routes. For example, visible-light-mediated radical tandem cyclization allows for the construction of 3-substituted chroman-4-ones. organic-chemistry.org The synthesis of unique C-3 substituted 2-hydroxymethyl chromones, such as Chromanone A, has also been achieved. nih.govrsc.org

PositionReaction TypeKey Reagents/CatalystsResulting Functional GroupReference
C-2ArylationPd(OAc)₂, Lewis Acid/OxidantsAryl nih.gov
C-2EtherificationCuO, TBHP/DABCOEther ccspublishing.org.cn
C-2Decarboxylative AlkylationVisible light, N-(acyloxy)phthalimidesAlkyl rsc.org
C-3AcylationDiethoxymethyl acetatePolyhaloacyl researchgate.net
C-3General SubstitutionVisible light, radical precursorsVarious Alkyl/Acyl organic-chemistry.org

Modifications at Peripheral Aromatic Positions (C-5, C-6)

Functionalization of the benzene (B151609) ring (A-ring) of the chromanone scaffold, particularly at the C-5 and C-6 positions, is predominantly achieved through directed C-H activation. rsc.org

C-5 Functionalization: The carbonyl group at the C-4 position acts as an effective directing group in transition metal-catalyzed reactions, guiding functionalization selectively to the C-5 position. rsc.orgrsc.org This chelation-assisted strategy forms a metallacycle intermediate, enabling a variety of transformations with high regioselectivity. rsc.org

Key research findings include:

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the oxidative perfluoroalkenylation and stereodivergent hydroarylation of chromones with alkynes at the C-5 position. rsc.org

Iridium-Catalyzed Reactions: Iridium catalysts facilitate the direct C-5 arylation and alkynylation of chromones. rsc.org

Cobalt and Rhodium Catalysis: A range of C-5 functionalizations, including allylation, amidation, and alkenylation, have been accomplished using cobalt and rhodium catalysts. rsc.org

C-6 Functionalization: While C-5 is the most common site for directed functionalization, modifications at the C-6 position are also synthetically important. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating the feasibility of introducing substituents at this position. nih.gov Structure-activity relationship studies have also highlighted the importance of substituents at the C-6 position for biological activity. acs.orgnih.gov

PositionReaction TypeCatalyst SystemCoupling PartnerResulting Functional GroupReference
C-5Alkenylation / Hydroarylation[Ru(p-cymene)Cl₂]₂, AgSbF₆AlkynesAlkenyl rsc.org
C-5Arylation[IrCp*Cl₂]₂Aryl boronic acidsAryl rsc.org
C-5Allylation / AmidationCobalt / Rhodium catalystsAllyl sources / AmidesAllyl / Amido rsc.org
C-6Hydroxylation (via multi-step synthesis)N/A (Synthetic derivative)N/AHydroxy nih.gov
C-6AlkenylationRh₂(OAc)₄, PCy₃AlkenesAlkenyl ccspublishing.org.cn

Heterocyclic Annulation and Fused Ring Systems Derived from the Chromanone Scaffold

Building additional heterocyclic rings onto the chromanone framework, a process known as annulation, is a powerful strategy for generating novel, complex chemical structures. These reactions can involve various positions on the chromanone scaffold.

Annulation at C-7 and C-8: The 7-methoxy and 8-amino groups on the target scaffold are located at positions where annulation is well-documented in the broader chromone (B188151) literature. Synthetic strategies have been developed for chromones annulated at the C(7)-C(8) bond with five-, six-, and seven-membered oxygen-containing heterocycles. This suggests that the existing substituents on this compound could either be modified to participate directly in cyclization reactions or that similar annulation strategies could be applied to precursors before the installation of the final amino and methoxy groups. Examples of fused systems include dioxolo-, dioxino-, dioxepino-, and oxazino-chromones. univ.kiev.ua

Annulation at Other Positions:

Chromeno[4,3-b]pyridines: Fused pyridine (B92270) derivatives can be prepared through the reaction of (E)-2-dimethylaminomethylene chromanone (an intermediate derived from the C-2 and C-3 positions) with active methylene (B1212753) compounds. researcher.life

Fused Cyclopentanones: A palladium-catalyzed [2 + 2 + 1] annulation involving 3-iodochromones, bridged olefins, and cyclopropenone (as a CO source) yields chromone-fused cyclopentanones. rsc.org This strategy builds a new five-membered ring fused across the C-2 and C-3 positions of the chromone core.

Annulation Position(s)Reaction TypeKey Starting Material/IntermediateResulting Fused SystemReference
C-7, C-8Cyclization7-Hydroxy-8-carbonylchromone derivativesDioxino, Oxazino, etc. univ.kiev.ua
C-2, C-3[2 + 2 + 1] Annulation3-IodochromoneFused Cyclopentanone rsc.org
C-3, C-4Condensation/Cyclization(E)-2-dimethylaminomethylene chromanoneFused Pyridine (Chromeno[4,3-b]pyridine) researcher.life

Theoretical and Computational Chemistry of 8 Amino 7 Methoxy 4 Chromanone

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For chromanone derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their electronic structure.

Key electronic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a molecule like 8-Amino-7-methoxy-4-chromanone, the presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups on the aromatic ring is expected to raise the HOMO energy level, making it more susceptible to electrophilic attack. The carbonyl group in the chromanone ring, being an electron-withdrawing group, would influence the LUMO energy. These substitutions create a polarized electronic structure, which is crucial for its interactions with biological targets. Natural Bond Orbital (NBO) analysis is another computational tool that can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the formation and transformation of chromanone derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, thus providing a detailed picture of the reaction pathway.

For instance, the synthesis of chromanone derivatives often involves cyclization reactions. Computational studies can be used to compare different possible cyclization pathways and predict the most favorable one under specific reaction conditions. For example, in the synthesis of spiro-chromanone hybrids, computational methods have been used to explain the regioselectivity of the reaction by analyzing the electronic properties of the reactants and the stability of the intermediates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how well it can fit into the binding site of a protein. Conformational analysis of chromanone derivatives can be performed using computational methods to identify the most stable, low-energy conformations.

Molecular Dynamics (MD) simulations offer a more dynamic picture of a molecule's behavior over time. scite.ai By simulating the motion of atoms and molecules, MD can reveal the flexibility of the chromanone ring system and the conformational preferences of its substituents. scite.ai These simulations are often performed in a simulated physiological environment (e.g., in a water box with ions) to mimic the conditions in the human body. acs.org MD simulations can provide insights into the stability of ligand-protein complexes and are crucial for understanding the dynamic nature of molecular recognition. rsc.orgrsc.org For chromanone derivatives, MD simulations have been used to validate the stability of their complexes with protein targets and to analyze the fluctuations of the ligand in the binding pocket. espublisher.comnih.gov

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Chromanone derivatives have been investigated as inhibitors of various enzymes and receptors. Molecular docking studies have been instrumental in identifying the key interactions between chromanone derivatives and their protein targets. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies of chromone (B188151) derivatives with monoamine oxidase (MAO) have revealed interactions with key amino acid residues like TYR398. tandfonline.com Similarly, docking studies have been employed to understand the binding of chromone derivatives to the estrogen receptor alpha (hER-α) and peroxiredoxins. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from molecular docking studies of a compound like this compound with various protein targets, based on studies of similar molecules.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Monoamine Oxidase B2V5Z-9.8TYR398, TYR435, ILE199Hydrogen Bond, Pi-Pi Stacking
Estrogen Receptor α3ERT-8.5ARG394, GLU353, PHE404Hydrogen Bond, Hydrophobic
B-cell lymphoma 22W3L-7.2ASP62, ARG26Hydrogen Bond, van der Waals
Acetylcholinesterase4EY7-10.2TRP86, TYR337, PHE338Pi-Pi Stacking, Hydrophobic

Note: The data in this table is illustrative and based on docking studies of similar chromanone derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ynu.edu.cnnih.gov QSAR models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds. frontiersin.org

For chromanone derivatives, various 2D and 3D-QSAR studies have been performed to identify the key structural features that determine their biological activity, such as antifungal, anticancer, or enzyme inhibitory effects. nih.govynu.edu.cnnih.gov These studies involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates these descriptors with the observed activity.

Commonly used descriptors in QSAR studies of chromanone derivatives include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges.

Steric descriptors: Molecular weight, molar refractivity, and van der Waals volume.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic descriptors: LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water.

A typical QSAR model can be represented by an equation like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, ... are the coefficients determined from the regression analysis.

The table below summarizes the types of descriptors and statistical methods often used in QSAR studies of chromanone derivatives.

Study TypeDescriptors UsedStatistical MethodKey Findings
Antifungal ActivityMolecular connectivity indices, molecular electrical distance vectorLeaps-and-bounds regression (LBR), Artificial Neural Network (ANN)Identified key structural parameters influencing antifungal activity. ynu.edu.cn
MAO Inhibition3D field-based (steric, electrostatic) and atom-based descriptorsPartial Least Squares (PLS)Revealed the importance of electrostatic and hydrogen bond donor/acceptor features for activity. tandfonline.com
HIV-1 Protease InhibitionMolecular Field Analysis (MFA)Genetic Partial Least Squares (G/PLS)Receptor-based alignment provided a highly predictive model. nih.gov
Anticancer ActivityVarious 2D and 3D descriptorsMultiple Linear Regression (MLR)Identified structural features crucial for cytotoxicity against breast cancer cell lines. nih.gov

These QSAR models provide valuable insights into the structure-activity relationships of chromanone derivatives and guide the design of new analogs with improved potency and selectivity.

Structure Activity Relationship Sar Studies of Amino and Methoxy Chromanones

Impact of Amino Group Position and Substitution on Biological Interactions

The introduction of an amino group to the chromanone scaffold can significantly influence its pharmacological profile. Studies on related chromone (B188151) structures have shown that the presence and position of an amino group are critical for certain biological activities. For instance, an amino group at the C-2 position of the chromone ring has been associated with potent acetylcholinesterase (AchE) inhibition, a key target in the management of Alzheimer's disease. nih.gov This suggests that the nitrogen atom and its potential for hydrogen bonding or salt bridge formation are key to interacting with the enzyme's active site.

While specific SAR studies on the 8-amino position of the 8-amino-7-methoxy-4-chromanone compound are not extensively detailed in the available literature, general principles of substituent effects on aromatic rings can provide insight. The electronic properties of the amino group, being a strong electron-donating group, can alter the electron density distribution of the entire chromanone ring system. This modification can influence the molecule's ability to interact with biological targets, affecting its binding affinity and efficacy. Furthermore, the position of the amino group dictates its spatial orientation and accessibility, which are critical factors for molecular recognition by receptors or enzymes. The presence of amino groups on chromanone derivatives has been generally linked to potent AchE inhibition, highlighting the importance of this functional group in the design of neurologically active agents. nih.gov

Role of Methoxy (B1213986) Group Position (C-7) on Activity and Selectivity

The methoxy group (-OCH3) at the C-7 position of the chromanone ring is a common feature in many biologically active derivatives and plays a significant role in modulating their activity and selectivity. cymitquimica.com The electronic nature of the methoxy group, which is electron-donating through resonance, can influence the reactivity and interaction of the entire scaffold. cymitquimica.com

Influence of Other Ring Substituents on Activity and Selectivity

The biological activity of the chromanone scaffold is highly sensitive to the nature and position of other substituents on both the benzene (B151609) (A-ring) and dihydropyran (C-ring) portions of the molecule. nih.gov

Substitutions at the C-2 and C-3 positions are particularly important for tuning the pharmacological profile. mdpi.com For antioxidant activity, substitutions at C-2 and C-3 with groups like methoxyphenyl, amines, or benzylidene can yield potent compounds. nih.gov In the realm of antibacterial agents, SAR studies have revealed several key trends. The presence of hydroxyl groups at the C-5 and C-7 positions is often considered essential for antibacterial activity. nih.gov Specifically, the addition of a 5-OH group to a 7-OH-4-chromanone scaffold was shown to significantly improve activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The length of alkyl chains substituted at the C-2 position also plays a critical role; longer aliphatic chains (six to nine carbons) conferred better anti-MRSA activity than shorter chains. nih.gov

For a different target, sirtuin 2 (SIRT2), an enzyme involved in neurodegenerative disorders, SAR studies showed that larger, electron-withdrawing substituents at the C-6 and C-8 positions were favorable for inhibitory activity. acs.orgnih.gov Conversely, an electron-donating methoxy group at the C-6 position led to a decrease in activity, underscoring the dramatic influence of the substituent's electronic nature. acs.orgnih.gov The substituent at the C-6 position was found to be more critical for activity than one at the C-8 position. acs.org

The following table summarizes the impact of various substituents on the antibacterial activity of 5,7-dihydroxy-4-chromanones against MRSA, based on published research findings. nih.gov

Compound IDSubstituent at C-2MIC (μg/mL) vs. MRSAActivity Level
5bn-propyl100Low
5dn-hexyl6.25High
5fn-heptyl3.13Very High
5hn-octyl3.13Very High
5j2,6-dimethyl-5-heptenyl3.13Very High

Importance of the Chromanone Core for Biological Recognition

The chroman-4-one core is not merely a passive scaffold but an active component in biological recognition. It is frequently described as a "prerogative therapeutic scaffold" and a "privileged structure" for its recurrence in natural products and its success in drug discovery programs. nih.govnih.govresearchgate.net The core's rigid, bicyclic structure provides a defined three-dimensional shape that can be optimized to fit into the binding sites of various biological targets. researchgate.net

The presence of the oxygen atom within the heterocyclic ring and the carbonyl group at the C-4 position are fundamental to its activity. nih.gov The carbonyl group, for example, can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. nih.govmdpi.com Studies comparing 3-benzylidine-4-chromanones to 2-benzylidine cyclohexanones found the former to be more active, confirming the importance of the heterocyclic oxygen for the observed biological effect. researchgate.net

Furthermore, the absence of the C-2 to C-3 double bond, which distinguishes chromanones from the related chromones, results in significant variations in biological activity, indicating that the saturation in the C-ring is a key determinant of molecular conformation and interaction. nih.govnih.gov This structural nuance underscores the core's direct involvement in molecular recognition. The versatility of the chromanone framework allows for structural alterations at multiple positions, facilitating the development of novel and highly selective bioactive molecules. mdpi.com

Biochemical Interaction Mechanisms and Molecular Targets

Enzyme Inhibition Mechanisms

Derivatives of the 8-Amino-7-methoxy-4-chromanone scaffold have been identified as potent inhibitors of several key enzyme systems. The nature of this inhibition, including the specific molecular interactions within the enzyme's active or allosteric sites, dictates the compound's biological effect.

Amino-7,8-dihydro-4H-chromenone derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease, where acetylcholine levels are depleted. mdpi.com

In a series of synthesized derivatives, compound 4k (a chromenone derivative with a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position) demonstrated significant inhibitory potency, particularly against BChE. mdpi.com Kinetic analysis of its interaction with BChE revealed a competitive inhibition mechanism. This is characterized by an increase in the Michaelis–Menten constant (Kₘ) with no change in the maximum reaction rate (Vₘₐₓ) as the inhibitor concentration increases. mdpi.com This competitive mechanism suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Kᵢ) for compound 4k against BChE was determined to be 0.55 µM. mdpi.com

Molecular docking simulations provided further insight into these interactions, showing that derivatives like 4k form promising binding interactions within the active sites of BChE. mdpi.comnih.gov Key structural features, such as the amine and nitrile groups on the chromenone ring, are believed to play essential roles. The amine group can engage in hydrogen bonding with the peripheral anionic site (PAS) of the enzyme, a region involved in substrate trapping and allosteric modulation. mdpi.com

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
4c BChE0.89 ± 0.24--
4d BChE1.19 ± 0.31--
4k BChE0.65 ± 0.13Competitive0.55

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. Data sourced from a study on amino-7,8-dihydro-4H-chromenone derivatives. mdpi.com

The chroman-4-one scaffold is a foundational structure for a class of potent and selective inhibitors of Sirtuin 2 (SIRT2). nih.govmonash.edunih.govnih.gov Sirtuins are a family of NAD⁺-dependent deacetylases (Class III HDACs) that play crucial roles in cellular processes such as aging and cell cycle regulation, making them significant targets in neurodegenerative diseases and cancer. nih.govnih.govnih.gov

Research has shown that chroman-4-one derivatives can achieve low micromolar inhibitory concentrations against SIRT2 while demonstrating high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for potency. Specifically, larger, electron-withdrawing substituents (such as bromo or chloro groups) at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. nih.govnih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 µM. nih.govnih.gov These findings highlight the chroman-4-one core as a promising starting point for the development of novel SIRT2 inhibitors. nih.gov

CompoundIC₅₀ for SIRT2 (µM)Selectivity
8-bromo-6-chloro-2-pentylchroman-4-one 4.5High selectivity over SIRT1 and SIRT3
6,8-dibromo-2-pentylchroman-4-one 1.5High selectivity over SIRT1 and SIRT3
n-pentyl-substituted chromone (B188151) 3a 5.5High selectivity over SIRT1 and SIRT3

IC₅₀: Half maximal inhibitory concentration. Data sourced from studies on substituted chroman-4-one and chromone derivatives. nih.govnih.gov

While the broader class of chromone-related compounds, such as benzophenanthridinone derivatives, has been investigated for topoisomerase I (Top1) inhibition, specific research data on the direct inhibitory activity of this compound against topoisomerases is not extensively documented in the available scientific literature. nih.gov Topoisomerases are vital enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.gov The potential interaction of this compound with these enzymes remains an area for future investigation.

Monoamine Oxidase (MAO) Inhibition: The 4-chromanone (B43037) scaffold is a well-established structural motif for potent and selective inhibitors of monoamine oxidase B (MAO-B). scispace.com MAO enzymes are critical for the metabolism of neurotransmitter amines, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. scispace.com

Numerous studies have shown that C7-substituted chromanones are particularly effective as selective, reversible, and competitive MAO-B inhibitors, often with potencies in the nanomolar range. Halogen substitutions (e.g., chloro, bromo, fluoro) on a benzyloxy moiety at the C7 position of the chromanone ring have been shown to significantly enhance MAO-B inhibition potency and selectivity over the MAO-A isoform. scispace.com For example, one such derivative (compound 4f in a specific study) was identified as a superior MAO-B inhibitor with an IC₅₀ of 8.62 nM and a selectivity index (SI) greater than 11,600-fold for MAO-B over MAO-A. Kinetic studies confirmed that these compounds act as competitive inhibitors, and molecular docking has been used to explore their binding modes within the MAO-B active site.

Compound ClassTarget EnzymeIC₅₀ RangeInhibition Type
C7-substituted chromanonesMAO-BNanomolar (e.g., 8.62 nM)Reversible, Competitive
Chromane-2,4-dione derivativesMAO-BMicromolar (e.g., 638 µM)Reversible, Competitive

IC₅₀: Half maximal inhibitory concentration. Data sourced from studies on chromanone derivatives.

Pancreatic Lipase Inhibition: Flavonoid derivatives, which share a core structural similarity with chromanones, have been investigated for their ability to inhibit pancreatic lipase. This enzyme plays a key role in the digestion and absorption of dietary fats, making it a target for anti-obesity therapies. One study on flavonoid derivatives found that 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one (B162534) (compound F01) was the most potent inhibitor in the tested series, with an IC₅₀ value of 17.68 µM. Enzymatic kinetic analysis revealed a competitive inhibition mechanism, with a Kᵢ of 7.16 µM, suggesting it competes with the substrate for binding to the enzyme's active site. While this is not the exact title compound, it indicates the potential of the 7-methoxy-4-chromanone (B1365715) scaffold to interact with and inhibit pancreatic lipase.

Receptor Ligand Binding Mechanisms (e.g., Adenosine (B11128) Receptors, Ion Channels)

The direct ligand binding mechanisms of this compound with specific G protein-coupled receptors, such as adenosine receptors, or with various ion channels are not well-documented in the current scientific literature. While extensive research has been conducted on adenosine receptor antagonists and agonists, these studies have primarily focused on other classes of compounds, such as xanthine (B1682287) derivatives or substituted adenosine analogs. scispace.com Similarly, the interaction of this specific chromanone derivative with ion channels has not been a primary focus of published research. Therefore, its profile as a receptor ligand remains an uncharacterized area.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of this compound derivatives is defined by their molecular interactions with target proteins. While direct interactions with DNA are not a commonly reported mechanism for this class of compounds, their binding within the active sites of target enzymes has been extensively studied through computational methods.

Molecular docking simulations have been crucial in elucidating the binding modes of chromanone derivatives with enzymes like BChE and MAO-B. mdpi.com In the case of BChE inhibition, the amine group of the chromenone ring is proposed to form hydrogen bonds with the peripheral anionic site (PAS) of the enzyme. mdpi.com For MAO-B inhibitors, docking studies reveal that the chromanone moiety is positioned within the enzyme's active site cavity, in front of the FAD cofactor. These models suggest that specific substitutions, such as the halogen-substituted benzyloxy groups at the C7 position, are favorable for inhibition because they form optimal interactions with hydrophobic pockets and key amino acid residues within the active site.

Regarding DNA, some studies have shown that certain flavanone/chromanone derivatives can induce DNA damage in cancer cells, likely through an indirect mechanism involving the generation of reactive oxygen species (ROS) rather than direct binding to the DNA molecule. However, this pro-oxidant activity is highly dependent on the specific substitution pattern of the chromanone ring and has not been specifically detailed for this compound.

Modulation of Cellular Pathways (e.g., Oxidative Stress, Inflammatory Pathways, Cell Cycle Regulation)

Following a comprehensive review of publicly available scientific literature, no specific research findings were identified regarding the modulation of cellular pathways—including oxidative stress, inflammatory pathways, and cell cycle regulation—by the chemical compound This compound .

Extensive searches for peer-reviewed articles, scholarly papers, and patents detailing the biochemical interaction mechanisms and molecular targets of this specific compound did not yield any relevant results. The existing body of research on related chromanone derivatives does not provide direct evidence or data applicable to the 8-amino-7-methoxy substituted variant.

Consequently, there is no information available to populate the subsections on its effects on oxidative stress, inflammatory pathways, or cell cycle regulation. No data tables or detailed research findings for this compound can be provided at this time.

Potential Research Applications and Future Directions

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific biological target, such as a protein, enabling the study of its role in cellular processes. febs.orgnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for dissecting complex biological pathways where genetic methods may be limited. febs.org

The chromanone scaffold, a core component of 8-Amino-7-methoxy-4-chromanone, is structurally related to fluorophores like coumarin (B35378) and chromone (B188151), which are known to exhibit interesting fluorescent properties. frontiersin.orgresearchgate.net This intrinsic potential for fluorescence is a key attribute for a chemical probe. The electronic properties of the 8-amino and 7-methoxy substituents can further enhance or modulate these photophysical characteristics. These electron-donating groups can influence the molecule's absorption and emission spectra, quantum yield, and sensitivity to the local microenvironment.

This inherent fluorescence makes this compound a promising candidate for the development of "turn-on" or "turn-off" fluorescent probes. Such probes could be engineered to detect specific analytes, enzyme activities, or changes in the cellular environment (e.g., pH, viscosity, or the presence of reactive oxygen species). For instance, chromone-based probes have been successfully designed to detect the superoxide (B77818) anion in biological systems. frontiersin.org The amino group at the 8-position offers a reactive handle for conjugation to other molecules, such as specific ligands or recognition motifs, to direct the probe to a desired subcellular location or protein target.

Table 1: Potential Characteristics of this compound as a Chemical Probe

FeaturePotential Advantage
Chromanone CorePotential for intrinsic fluorescence. frontiersin.orgresearchgate.net
Amino & Methoxy (B1213986) GroupsModulation of photophysical properties (e.g., wavelength, intensity).
Reactive Amino GroupAllows for conjugation to targeting moieties.
Small Molecular SizeMay facilitate cell permeability for intracellular imaging. febs.org

Application in Scaffold-Based Drug Discovery Beyond Specified Exclusions

The chroman-4-one framework is considered a "privileged scaffold" in medicinal chemistry—a molecular core structure that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility makes it a valuable building block for the design and synthesis of novel therapeutic compounds. nih.govrsc.org Chromanone derivatives have been shown to exhibit a wide array of pharmacological activities. nih.gov

The this compound structure serves as an excellent starting point for scaffold-based drug discovery. The chromanone core provides a rigid, three-dimensional structure, while the amino and methoxy groups offer specific points for interaction with biological targets through hydrogen bonding and other non-covalent forces. Medicinal chemists can systematically modify this scaffold at various positions to create a library of analogues. These libraries can then be screened against a diverse range of therapeutic targets to identify lead compounds for various diseases.

For example, substitutions on the chromanone ring have led to the development of compounds with potential antidiabetic, antimicrobial, and antioxidant properties. nih.gov The strategic placement of the amino and methoxy groups on this particular chromanone could guide its interaction with specific enzyme active sites or receptor binding pockets. The process of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one like chromanone, is a key strategy in modern drug design to discover new intellectual property and improve compound properties. jmbfs.org

Table 2: Examples of Biological Activities of Chromanone-Based Scaffolds

Biological ActivitySignificance of the Chromanone ScaffoldReference
Anti-neurodegenerativeActs as an inhibitor of enzymes like MAO-B, AChE, and BuChE. nih.gov
AntidiabeticCan inhibit receptors such as α-glucosidase and PPAR-γ. nih.gov
AntimicrobialBenzylidene derivatives of chromanone show significant antibacterial activity. nih.gov
AntioxidantHydroxy- and methoxy-substituted chromanones exhibit potent radical scavenging activity. nih.gov

Advanced Materials and Imaging Applications (Photochemical Properties)

The potential of this compound extends beyond biological applications into the realm of materials science, primarily due to its anticipated photochemical properties. researchgate.net The conjugated π-system of the benzopyranone structure, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group, is expected to give rise to fluorescence and other photophysical phenomena.

These properties make the molecule a candidate for use as an organic luminophore. Such molecules are integral to the development of advanced materials like Organic Light-Emitting Diodes (OLEDs), where they function as the emissive layer. The specific color (emission wavelength) and efficiency of the light emission could be tuned by further chemical modification of the scaffold.

In the field of bio-imaging, the fluorescent nature of the chromanone core is highly valuable. acs.org Beyond its use as a chemical probe for specific analytes, it could be developed as a general fluorescent stain for cellular components. Furthermore, chromanones with suitable photochemical characteristics, such as a high two-photon absorption cross-section, could be applied in advanced microscopy techniques like two-photon fluorescence microscopy. This technique allows for deeper tissue imaging with reduced phototoxicity, making it a powerful tool in biological research. gu.se The development of luminescent transition metal complexes, for example, has become a major focus for creating cellular probes and bioimaging reagents. acs.org

Future Research Directions in Chromanone Chemistry and Biology

The chromanone scaffold remains a fertile ground for chemical and biological research, with numerous avenues for future exploration. nih.gov For this compound specifically, several key research directions can be identified.

First, a comprehensive characterization of its photophysical properties is essential. This would involve detailed spectroscopic studies to determine its absorption and emission spectra, fluorescence quantum yield, and lifetime, and to assess its sensitivity to different environmental factors. This foundational data would unlock its potential in imaging and materials science.

Second, synthetic efforts should focus on creating derivatives of the this compound scaffold. This would involve targeted modifications to optimize its properties for specific applications, such as enhancing its selectivity as a chemical probe or tuning its emission wavelength for multi-color biological imaging. Developing more efficient and cost-effective synthetic methodologies for chromanone analogs is also a critical need for the broader chemistry community. nih.gov

Third, in drug discovery, future work could explore the use of this scaffold in designing multi-target-directed ligands (MTDLs). nih.gov Given the complexity of many diseases, molecules that can modulate multiple biological targets simultaneously are of high therapeutic interest. The versatility of the chromanone scaffold makes it an ideal platform for developing such agents. nih.gov

Finally, exploring the integration of this chromanone into biocompatible nanoparticles or polymers could lead to the development of novel nanosensors and drug delivery systems, combining its diagnostic (imaging) and therapeutic potential into a single "theranostic" platform.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for 8-Amino-7-methoxy-4-chromanone?

The synthesis typically involves refluxing precursors like 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one with ammonium acetate and acetic acid in toluene. A Dean-Stark apparatus is used to remove water azeotropically, followed by recrystallization from ethyl acetate to obtain pure crystals. Reaction monitoring via TLC and yield optimization through controlled temperature (e.g., 2-hour reflux) are critical steps .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., methoxy and amino groups). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N–H). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection is recommended, referencing methods for analogous chromanones .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal hazards. Avoid inhalation and direct contact. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. Store below -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic stability of this compound derivatives?

Single-crystal X-ray diffraction reveals intermolecular N–H···O and O–H···O bonds that stabilize the crystal lattice. For example, in related structures, cyclopentane rings adopt envelope conformations, with deviations up to 0.604 Å from planarity. Refinement parameters (R factor = 0.054, data-to-parameter ratio = 13.1) ensure accurate modeling of non-covalent interactions .

Q. What strategies resolve contradictions in crystallographic data for structurally similar chromanones?

Discrepancies in planar deviations (e.g., 0.012 Å vs. 0.060 Å in chromene rings) may arise from torsional strain or solvent effects. Use density functional theory (DFT) to compare experimental and calculated bond angles. Cross-validate with neutron diffraction for hydrogen atom positioning .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Employ molecular docking or quantum mechanical calculations (e.g., Gaussian 09) to map electron density around the amino and carbonyl groups. Solvent models (e.g., PCM) simulate protonation states, while Fukui indices identify electrophilic/nucleophilic sites. Compare results with experimental kinetic data .

Methodological Guidance

What criteria ensure rigorous formulation of research questions for chromanone studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: Investigate unexplored substituent effects on bioactivity.
  • Feasibility: Use accessible techniques like XRD or HPLC-MS.
  • Ethics: Adhere to waste disposal regulations for aromatic amines .

Q. How should raw crystallographic data be processed to minimize refinement errors?

Use software like SHELXL for structure solution. Apply riding models for H-atom positioning (C–H = 0.95–1.00 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq). Validate with residual density maps and check for overfitting using cross-validation (Rfree) .

Tables for Key Data

Parameter Value Reference
Crystallographic R factor0.054
Melting Point Range62–64°C (analogous compounds)
Recommended StorageBelow -20°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.